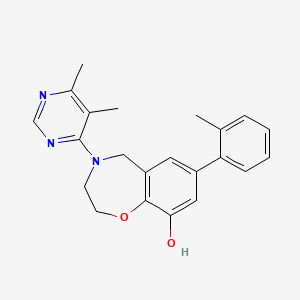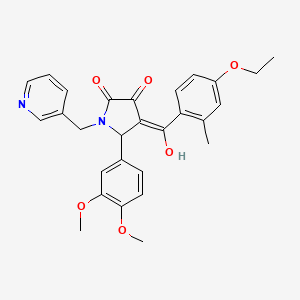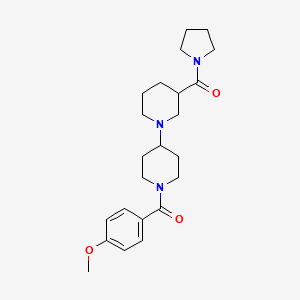![molecular formula C19H23N3O3 B5312492 N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5312492.png)
N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(N-hexanoylethanehydrazonoyl)phenyl]-2-furamide, commonly known as C16, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of furan-based compounds and is known for its unique structure and properties.
Mécanisme D'action
The mechanism of action of C16 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, C16 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In neuroprotection, C16 has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
C16 has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant effects. In cancer cells, C16 has been shown to induce apoptosis and inhibit cell proliferation. In neuroprotection, C16 has been shown to reduce inflammation and protect against oxidative stress. In drug delivery, C16 has been shown to improve the bioavailability and efficacy of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
C16 has several advantages for lab experiments, including its stability, low toxicity, and ability to penetrate cells. However, C16 also has some limitations, including its limited solubility in water and its potential to interact with other compounds in the cell.
Orientations Futures
There are several future directions for the research and development of C16, including the optimization of its synthesis method, the investigation of its potential as a therapeutic agent for various diseases, and the development of new drug delivery systems using C16. Additionally, further research is needed to fully understand the mechanism of action of C16 and its interactions with other compounds in the cell.
Conclusion:
In conclusion, C16 is a synthetic compound with unique properties and potential in various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of C16 as a therapeutic agent and drug delivery system.
Méthodes De Synthèse
The synthesis of C16 involves the reaction of 4-aminoacetophenone and hexanoyl chloride to form N-hexanoyl-4-aminoacetophenone, which is then reacted with hydrazine hydrate to form N-(4-aminophenyl)hexanamide. The final step involves the reaction of N-(4-aminophenyl)hexanamide with furan-2-carboxylic acid to form C16.
Applications De Recherche Scientifique
C16 has shown potential in various scientific research applications, including cancer research, neuroprotection, and drug delivery. In cancer research, C16 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, C16 has been shown to protect against oxidative stress and reduce inflammation. In drug delivery, C16 has been used as a carrier for targeted drug delivery.
Propriétés
IUPAC Name |
N-[4-[(E)-N-(hexanoylamino)-C-methylcarbonimidoyl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-3-4-5-8-18(23)22-21-14(2)15-9-11-16(12-10-15)20-19(24)17-7-6-13-25-17/h6-7,9-13H,3-5,8H2,1-2H3,(H,20,24)(H,22,23)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQFXQSDZOQZRG-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=C(C)C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C(\C)/C1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-[2-(aminocarbonyl)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5312425.png)
![2-[5-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5312427.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-methyl-N-(2-pyrazinylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5312430.png)
![3-(2-hydroxyethyl)-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B5312435.png)


![N-(3-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5312455.png)
![2-methyl-N-{2-[(4-methylpyridin-2-yl)amino]ethyl}-1H-benzimidazole-5-carboxamide](/img/structure/B5312456.png)


![3-isobutyl-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5312484.png)
![N-[1-(1-glycyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide hydrochloride](/img/structure/B5312500.png)

![3-[3-(allyloxy)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5312514.png)